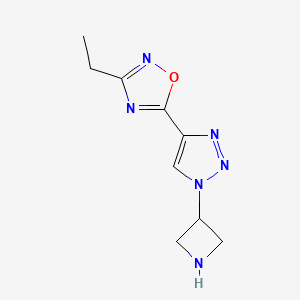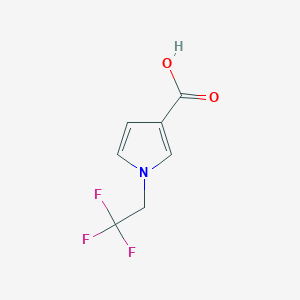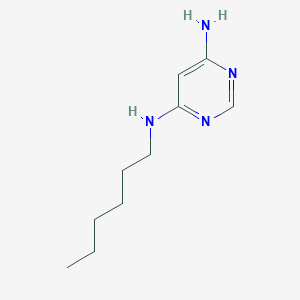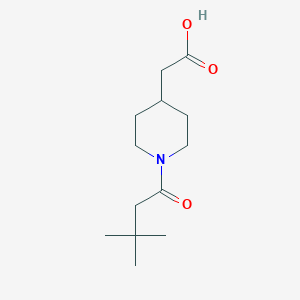
5-(1-(azétidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-éthyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'agents pharmaceutiques
Les parties azétidine et triazole présentes dans le composé sont connues pour leur utilité dans la synthèse d'agents pharmaceutiques. Les dérivés de l'azétidine ont été utilisés comme analogues structuraux de l'acide 4-aminobutanoïque (GABA), qui joue un rôle crucial dans le système nerveux central en tant que neurotransmetteur inhibiteur . Le cycle triazole, souvent trouvé dans les pharmacophores, contribue à un large éventail d'activités biologiques. Ce composé pourrait être exploré pour le développement de modulateurs allostériques positifs des récepteurs GABA_A, offrant potentiellement des avantages thérapeutiques pour les troubles neurologiques.
Développement d'antioxydants
Les composés contenant de l'azétidine ont été associés à des propriétés antioxydantes. La configuration structurelle de l'azétidine permet la synthèse de nouveaux dérivés d'acides aminés qui peuvent agir comme antioxydants . La recherche sur le développement d'antioxydants utilisant ce composé pourrait conduire à des percées dans la lutte contre les maladies liées au stress oxydatif.
Agents antibactériens
Le noyau azétidine est un composant de plusieurs molécules pharmacologiquement importantes, y compris des agents antibactériens . Le potentiel du composé pour créer de nouveaux antibiotiques β-lactames, tels que la sélénapénam et la sélénacepham, pourrait être étudié, offrant une nouvelle voie pour lutter contre la résistance aux antibiotiques.
Recherche antivirale
Les composés organoséléniés, qui peuvent être synthétisés à partir de dérivés de l'azétidine, ont montré une activité antivirale significative . Le composé en question pourrait être utilisé pour développer de nouveaux agents antiviraux, améliorant peut-être les options de traitement pour les infections virales.
Médicaments contre l'hypertension
Les cycles azétidine sont présents dans la structure moléculaire de certains médicaments antihypertenseurs, tels que l'azelnidipine . La recherche sur les applications de ce composé pour la synthèse de nouveaux médicaments antihypertenseurs pourrait fournir des traitements alternatifs pour l'hypertension artérielle.
Propriétés
IUPAC Name |
5-[1-(azetidin-3-yl)triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKVYXPJMYHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(N=N2)C3CNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)




![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)

